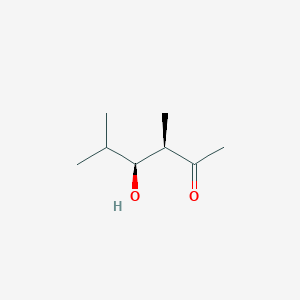
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-one, also known as L-erythrulose, is a ketose sugar that is commonly found in nature. It is widely used in the food and cosmetic industries as a natural tanning agent and a skin moisturizer, respectively. L-erythrulose is also used in scientific research for its potential therapeutic applications, particularly in the field of diabetes.
Mechanism Of Action
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee exerts its therapeutic effects through various mechanisms, including the activation of the insulin signaling pathway, the inhibition of inflammatory signaling pathways, and the regulation of glucose metabolism. (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has also been shown to increase the expression of genes involved in insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism, the improvement of insulin sensitivity, and the inhibition of inflammatory signaling pathways. (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has also been shown to have antioxidant properties, which may further contribute to its therapeutic potential in diabetes.
Advantages And Limitations For Lab Experiments
The advantages of using (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee in lab experiments include its natural origin, its low toxicity, and its potential therapeutic effects in diabetes. The limitations of using (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee in lab experiments include its limited solubility in water and its potential variability in purity and composition.
Future Directions
Future studies on (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee should focus on its potential therapeutic effects in human subjects with diabetes. Further studies are also needed to elucidate the mechanisms underlying the therapeutic effects of (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee, as well as its potential side effects and interactions with other medications. Additionally, studies on the synthesis and purification of (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee should be conducted to improve its purity and consistency.
Synthesis Methods
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee can be synthesized through various methods, including enzymatic conversion, chemical synthesis, and microbial fermentation. Enzymatic conversion involves the use of enzymes, such as aldolases, to catalyze the conversion of dihydroxyacetone phosphate to (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee. Chemical synthesis involves the use of chemical reagents to convert dihydroxyacetone to (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee. Microbial fermentation involves the use of microorganisms, such as bacteria and yeast, to produce (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee through metabolic pathways.
Scientific Research Applications
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has been studied extensively for its potential therapeutic effects, particularly in the treatment of diabetes. Studies have shown that (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee can improve insulin sensitivity and glucose metabolism in animal models of diabetes. (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has also been shown to have antioxidant and anti-inflammatory properties, which may further contribute to its therapeutic potential in diabetes.
properties
CAS RN |
167937-69-1 |
|---|---|
Product Name |
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-one |
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-5(2)8(10)6(3)7(4)9/h5-6,8,10H,1-4H3/t6-,8-/m0/s1 |
InChI Key |
BNHMGUBZKOAJCU-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(C)C)O)C(=O)C |
SMILES |
CC(C)C(C(C)C(=O)C)O |
Canonical SMILES |
CC(C)C(C(C)C(=O)C)O |
synonyms |
2-Hexanone, 4-hydroxy-3,5-dimethyl-, [S-(R*,S*)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)

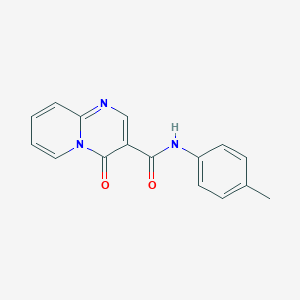
![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)
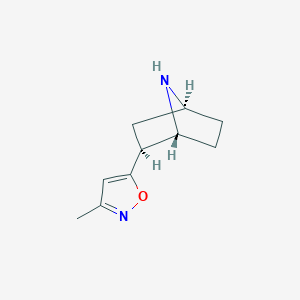
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)
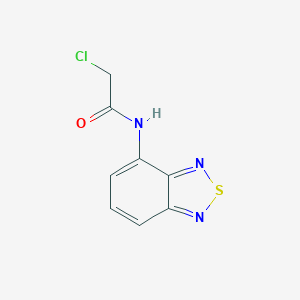
![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)
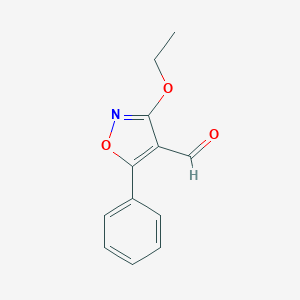

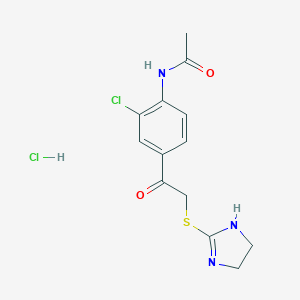
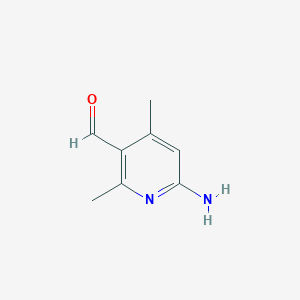

![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)